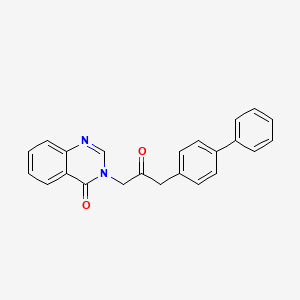![molecular formula C17H15NO5 B12903801 Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate CAS No. 68207-91-0](/img/structure/B12903801.png)
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing quinoline-2,4-dicarboxylate derivatives involves a pseudo three-component reaction using aryl amines and dimethyl/diethyl acetylenedicarboxylates with 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous due to its metal-free nature, high regioselectivity, shorter reaction time, and broad substrate scope with good yields.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. For example, the preparation of quinoline-2,3-dicarboxylic acid involves reacting a dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent .
化学反応の分析
Types of Reactions
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, acetylenedicarboxylates, and Vilsmeier reagents. Reaction conditions typically involve moderate temperatures (e.g., 80°C) and solvents such as acetonitrile and toluene .
Major Products
The major products formed from these reactions include diester quinoline derivatives, triesters, and various substituted quinoline compounds .
科学的研究の応用
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of materials such as liquid crystals and dyes.
作用機序
The mechanism of action of diethyl furo[3,2-c]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial and antineoplastic activities . The compound’s structure allows it to interact with biological molecules, disrupting their normal functions and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Fluoroquinolines: These compounds contain a fluorine atom, which enhances their biological activity and provides unique properties.
Uniqueness
Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
68207-91-0 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC名 |
diethyl furo[3,2-c]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO5/c1-3-21-16(19)13-11-9-18-12-8-6-5-7-10(12)14(11)23-15(13)17(20)22-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
QEQUMAVEVTXQJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=NC3=CC=CC=C32)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


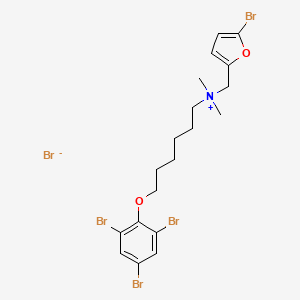
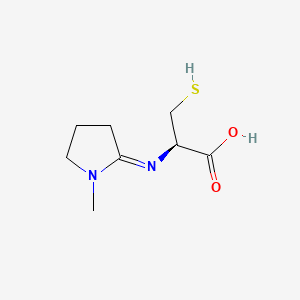
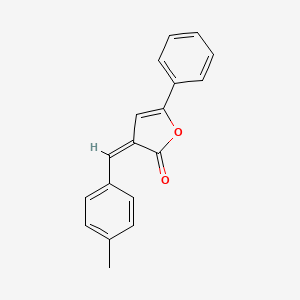
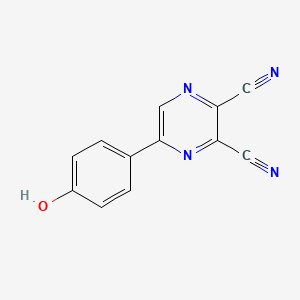


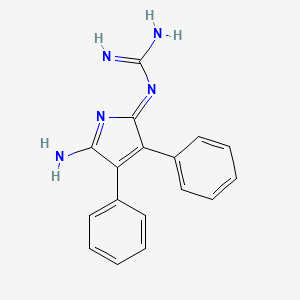
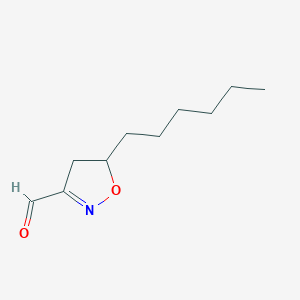
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
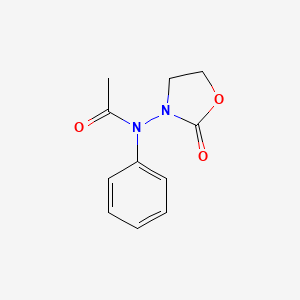
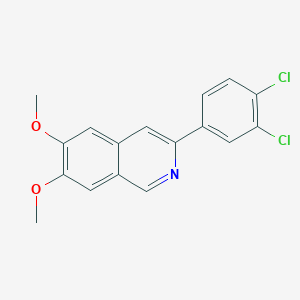
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)

